N-[[4-bromo-2-(trifluoromethyl)phenyl]methylsulfamoyl]cyclopropanamine
Description
N-[[4-bromo-2-(trifluoromethyl)phenyl]methylsulfamoyl]cyclopropanamine: is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopropane ring
Properties
IUPAC Name |
N-[[4-bromo-2-(trifluoromethyl)phenyl]methylsulfamoyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3N2O2S/c12-8-2-1-7(10(5-8)11(13,14)15)6-16-20(18,19)17-9-3-4-9/h1-2,5,9,16-17H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJPFBWMCKHTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)NCC2=C(C=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-bromo-2-(trifluoromethyl)phenyl]methylsulfamoyl]cyclopropanamine typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2-(trifluoromethyl)aniline and cyclopropanecarboxylic acid.
Formation of Sulfonamide: The aniline derivative is reacted with a sulfonyl chloride to form the corresponding sulfonamide.
Cyclopropanation: The sulfonamide is then subjected to cyclopropanation using a suitable reagent such as diazomethane.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[4-bromo-2-(trifluoromethyl)phenyl]methylsulfamoyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[4-bromo-2-(trifluoromethyl)phenyl]methylsulfamoyl]cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Biological Studies: It is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism by which N-[[4-bromo-2-(trifluoromethyl)phenyl]methylsulfamoyl]cyclopropanamine exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and sulfonamide group facilitate binding to target proteins, potentially inhibiting their function or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(trifluoromethyl)aniline
- 4-bromo-2,2,2-trifluoroacetophenone
- 4-bromo-2-(trifluoromethyl)phenol
Uniqueness
N-[[4-bromo-2-(trifluoromethyl)phenyl]methylsulfamoyl]cyclopropanamine is unique due to the presence of both a cyclopropane ring and a sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
